"Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala
"Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala
An In-Depth Technical Guide to Pentapeptide-3 (Vialox)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is engineered as a biomimetic of a peptide found in the venom of the Temple Viper, Tropidolaemus wagleri.[3][4] The primary mechanism of action for Pentapeptide-3 is the competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of the neuromuscular junction.[1][2][3] By blocking the binding of the neurotransmitter acetylcholine, it prevents the ion channel opening necessary for muscle cell depolarization, leading to a flaccid, relaxed state. This activity, often described as a "curare-like" effect, effectively reduces the formation of expression wrinkles caused by repeated facial muscle contractions.[2][5] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to validate its efficacy.
Peptide Properties and Specifications
Pentapeptide-3 is a small peptide designed for stability and activity as a topical agent. Its fundamental properties are summarized below.
| Property | Value | Reference |
| INCI Name | Pentapeptide-3 | [1] |
| Amino Acid Sequence | Gly-Pro-Arg-Pro-Ala | [1][2][6] |
| Molecular Formula | C21H37N9O5 | [7] |
| Molecular Weight | 495.58 g/mol | [7] |
| Origin | Synthetic fragment of Waglerin-1 | [3][4] |
| Trade Name | Vialox | [1][2][5] |
| Proposed Function | Neuromuscular Blocking Agent, Anti-Wrinkle | [2] |
Mechanism of Action: nAChR Antagonism
The efficacy of Pentapeptide-3 is rooted in its function as a competitive antagonist at the neuromuscular junction (NMJ).
3.1 The Neuromuscular Junction Signaling Cascade Under normal physiological conditions, motor neuron activation leads to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[1] ACh then binds to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the muscle cell.[1][2] This binding event triggers a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][5] The resulting depolarization of the cell membrane generates an action potential that propagates through the muscle fiber, ultimately causing it to contract.
3.2 Competitive Inhibition by Pentapeptide-3 Pentapeptide-3 possesses a molecular structure that allows it to bind to the same site on the nAChR as acetylcholine, but without activating the receptor.[1] It acts as a competitive antagonist, occupying the receptor's binding site and physically preventing ACh from binding.[2] By blocking the receptor, Pentapeptide-3 inhibits the influx of Na+ ions, thereby preventing muscle cell depolarization and subsequent contraction.[2][5] The muscle remains in a relaxed state, which, in the context of facial muscles, leads to a smoothing of the overlying skin and a reduction in expression lines. This targeted action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact suggested on central neuronal receptors.[1][5]
Efficacy Data
Quantitative data for Pentapeptide-3 is primarily derived from manufacturer-led in-vivo studies. Precise pharmacological data such as IC50 values from peer-reviewed literature are not widely available for this cosmetic ingredient.
| Efficacy Parameter | Result | Concentration | Study Duration | Reference |
| Skin Roughness | 11% Average Reduction | Not Specified | Not Specified | [5] |
| Wrinkle Size (Relief) | 8% Average Reduction | Not Specified | Not Specified | [5] |
Experimental Protocols
The validation of a neuromuscular-blocking peptide like Pentapeptide-3 involves a series of in-vitro and ex-vivo assays to confirm its mechanism and quantify its effect. The following are representative protocols based on standard methodologies in the field.
5.1 Protocol 1: Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the ability of Pentapeptide-3 to compete with a known radiolabeled ligand for binding to the nAChR.
-
Objective: To quantify the binding affinity and inhibitory potential of Pentapeptide-3 at the nAChR.
-
Materials:
-
Membrane preparations from tissue rich in nAChR (e.g., Torpedo californica electric organ or cultured TE671 cells).
-
Radiolabeled nAChR antagonist (e.g., ³H-α-bungarotoxin).
-
Pentapeptide-3 test solutions at varying concentrations.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Preparation: A dilution series of Pentapeptide-3 is prepared in the assay buffer.
-
Incubation: In a microplate, the nAChR membrane preparation is incubated with the radiolabeled antagonist and either a concentration of Pentapeptide-3 or buffer (for total binding control). A separate set of wells includes a high concentration of a known non-labeled antagonist to determine non-specific binding.
-
Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by Pentapeptide-3 at each concentration is determined, and the data is used to calculate an IC50 value (the concentration of peptide required to inhibit 50% of the specific binding of the radioligand).
-
5.2 Protocol 2: Ex-Vivo Muscle Contraction Inhibition Assay
This assay directly measures the effect of Pentapeptide-3 on the contractility of isolated muscle tissue.
-
Objective: To demonstrate that Pentapeptide-3 can inhibit muscle contraction induced by electrical or chemical stimulation.
-
Materials:
-
Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm or extensor digitorum longus muscle).[8]
-
Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Force-displacement transducer and data acquisition system.
-
Electrical pulse stimulator.[9]
-
Pentapeptide-3 test solutions.
-
-
Methodology:
-
Tissue Mounting: The isolated muscle preparation is mounted in the organ bath, with one end fixed and the other attached to the force transducer.
-
Equilibration: The muscle is allowed to equilibrate in the physiological saline solution under a slight resting tension until a stable baseline is achieved.
-
Baseline Contraction: The muscle is stimulated electrically (e.g., with supramaximal voltage pulses at a set frequency like 0.2 Hz) to induce regular, measurable twitch contractions. The baseline force of contraction is recorded.
-
Peptide Application: A specific concentration of Pentapeptide-3 is added to the organ bath solution.
-
Effect Measurement: The muscle continues to be stimulated, and the contraction force is recorded over time. The percentage reduction in contraction amplitude following the addition of the peptide is measured.
-
Dose-Response: The experiment is repeated with a range of Pentapeptide-3 concentrations to generate a dose-response curve and determine the effective concentration range.
-
Washout: The peptide-containing solution is replaced with fresh saline solution to observe if the muscle contraction force returns to baseline, indicating a reversible inhibitory effect.
-
References
- 1. corepeptides.com [corepeptides.com]
- 2. Pentapeptide-3 | Vialox peptide | Cosmetic Ingredients Guide [ci.guide]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentapeptide-3 [novoprolabs.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omizzur.com [omizzur.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
